Product packaging for 5-Fluoro-2-nitrotoluene(Cat. No.:CAS No. 446-33-3)

5-Fluoro-2-nitrotoluene

Cat. No.: B1295086
CAS No.: 446-33-3
M. Wt: 155.13 g/mol
InChI Key: JHFOWEGCZWLHNW-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Nitrotoluene Chemistry

The field of fluorinated nitrotoluene chemistry is a specialized area of organic chemistry that investigates toluene (B28343) molecules substituted with one or more fluorine atoms and nitro groups. The introduction of these functional groups dramatically influences the electronic properties and reactivity of the aromatic ring. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, while the nitro group is a powerful deactivating group. The interplay of these effects, along with their specific positions on the toluene ring, dictates the molecule's chemical behavior and potential applications.

Isomers of fluoronitrotoluene, such as 2-fluoro-4-nitrotoluene, 4-fluoro-3-nitrotoluene, and 2-fluoro-5-nitrotoluene (B1294961), each exhibit distinct properties and reactivity patterns. ontosight.aiontosight.aiinnospk.com For instance, the relative positions of the fluorine and nitro groups affect the molecule's dipole moment, solubility, and the regioselectivity of subsequent chemical transformations. ontosight.aiontosight.ai The study of these isomers provides valuable insights into the fundamental principles of aromatic chemistry and the effects of multiple substituents on reaction outcomes.

Significance as a Key Intermediate in Advanced Chemical Research

5-Fluoro-2-nitrotoluene serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. ontosight.aichemimpex.comnordmann.global Its value lies in the strategic placement of the fluoro and nitro groups, which allows for selective chemical modifications. chemimpex.com The nitro group can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceuticals and other biologically active compounds. The fluorine atom can also be substituted under certain conditions, although it is generally more stable than other halogens in nucleophilic aromatic substitution reactions.

The synthesis of this compound itself typically involves the nitration of 4-fluorotoluene (B1294773). ontosight.ai This process must be carefully controlled to achieve the desired isomer. Modern techniques, including continuous-flow microreactors, have been explored to improve the safety and efficiency of nitration reactions, which are often highly exothermic. researchgate.netthieme-connect.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Pale yellow crystalline powder or colorless to light yellow liquid/crystal
Melting Point 28-98 °C (range)
Boiling Point 97-98 °C (at 10 mmHg)
Density 1.272 - 1.32 g/cm³
Solubility Soluble in ethanol (B145695) and ether; slightly soluble in water.

Data sourced from multiple references. nbinno.comhsppharma.com

Overview of Research Trajectories and Interdisciplinary Relevance

The utility of this compound extends across several scientific disciplines, highlighting its interdisciplinary relevance.

Pharmaceutical and Agrochemical Synthesis: A primary research trajectory for this compound is its application as a building block in the development of new pharmaceuticals and agrochemicals. chemimpex.comnordmann.global The presence of a fluorine atom can enhance the metabolic stability and biological activity of a drug molecule. chemimpex.com Consequently, this compound is a valuable precursor for creating novel therapeutic agents and more effective crop protection chemicals like herbicides and insecticides. chemimpex.com

Materials Science: In the realm of materials science, this compound and related compounds are investigated for the synthesis of specialty polymers and dyes. ontosight.aichemimpex.com The incorporation of fluorinated and nitrated aromatic units can impart desirable properties to materials, such as thermal stability and specific optical characteristics. nbinno.com

Fundamental Chemical Research: The compound also serves as a model system for fundamental studies in physical organic chemistry. Research has been conducted using techniques like vibrational spectroscopy (FTIR and FT-Raman) and computational methods (Density Functional Theory) to understand the molecular structure and electronic properties of this compound and its isomers. researchgate.net These studies contribute to a deeper understanding of chemical bonding and reactivity in substituted aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1295086 5-Fluoro-2-nitrotoluene CAS No. 446-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-1-nitrobenzene
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InChI

InChI=1S/C7H6FNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JHFOWEGCZWLHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196238
Record name 5-Fluoro-2-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

446-33-3
Record name 4-Fluoro-2-methyl-1-nitrobenzene
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Record name 5-Fluoro-2-nitrotoluene
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Record name 5-fluoro-2-nitrotoluene
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Advanced Synthetic Methodologies for 5 Fluoro 2 Nitrotoluene and Its Derivatives

Regioselective Nitration Approaches

Regioselective nitration is a foundational method for synthesizing nitrotoluene isomers. However, the synthesis of 5-fluoro-2-nitrotoluene via direct nitration of 4-fluorotoluene (B1294773) is not straightforward. Instead, studies on the nitration of fluorotoluene isomers, particularly 2-fluorotoluene (B1218778), provide essential insights into the directing effects of substituents and the methodologies that maximize the yield of specific isomers like 2-fluoro-5-nitrotoluene (B1294961).

The use of solid acid catalysts in the liquid-phase nitration of fluorotoluenes represents a significant advancement over traditional mixed-acid processes. google.comresearchgate.net This method offers a cleaner, more environmentally friendly, and highly regioselective alternative with a simpler work-up procedure. google.com Research has shown that catalysts such as H-beta, Fe/Mo/SiO₂, and MoO₃/SiO₂ are effective due to their high acidity. google.comresearchgate.net

In the case of nitrating 2-fluorotoluene with 70% nitric acid, solid acid catalysts can achieve high selectivity for 2-fluoro-5-nitrotoluene. google.comresearchgate.net For instance, the reaction at 90°C can result in 55% conversion with 90% selectivity for the desired 2-fluoro-5-nitrotoluene product. google.com The H-beta catalyst, in particular, has demonstrated high stability, showing no significant loss in conversion or selectivity after five recycling cycles in the nitration of 3-fluorotoluene (B1676563). google.comresearchgate.net

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity for Major Product (%)Major Product
MoO₃/SiO₂2-Fluorotoluene9055.2588.92-Fluoro-5-nitrotoluene
H-beta3-Fluorotoluene6079.267.03-Fluoro-6-nitrotoluene
Various Solid Acids4-Fluorotoluene-53.059.04-Fluoro-α-nitrotoluene

Nitration reactions are notoriously fast and highly exothermic, which poses significant safety risks in traditional batch reactors, including the potential for thermal runaway and the formation of explosive byproducts. guidechem.comsigmaaldrich.comquora.com Continuous-flow reactor systems offer a powerful solution to these challenges. wikipedia.org By confining the reaction to a small volume within a microreactor or tube, these systems provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of localized hot spots. google.com

The benefits of continuous-flow processing for nitration include enhanced safety, improved reaction control, and often higher yields and selectivity. guidechem.comwikipedia.org Stoichiometry can be precisely managed by adjusting the flow rates of the substrate and the nitrating agent. guidechem.com While specific studies on the continuous-flow synthesis of this compound are not detailed, the principles have been successfully applied to the nitration of various aromatic compounds, such as toluene (B28343) and benzaldehyde. sigmaaldrich.comquora.com For example, the nitration of toluene in a continuous system can achieve high yields of mononitrated products in a fraction of the time required in batch mode. sigmaaldrich.com This technology is a promising platform for the safe and efficient production of fluoronitrotoluene isomers.

Mechanistic studies are crucial for understanding and optimizing the regioselectivity of fluorotoluene nitration. The positions of the fluorine and methyl groups on the aromatic ring have a profound influence on the product distribution. beilstein-journals.org Both the methyl group and the fluorine atom are ortho-, para-directing activators for electrophilic aromatic substitution.

Conversely, the direct ring nitration of 4-fluorotoluene to produce this compound is problematic. In 4-fluorotoluene, the positions ortho to the methyl group (C3 and C5) are meta to the fluorine atom, and the position ortho to the fluorine atom (C3) is meta to the methyl group. Since nitration at positions meta to both activating groups is disfavored, the reaction instead proceeds via side-chain nitration of the more reactive methyl group. beilstein-journals.org This leads to the formation of 4-fluoro-α-nitrotoluene as the main product, along with oxidation byproducts like 4-fluorobenzaldehyde (B137897) and 4-fluorobenzoic acid, with minimal ring nitration occurring. beilstein-journals.org

Halogenation and Halogen Exchange Reactions

Alternative synthetic routes to this compound involve halogenation and halogen exchange reactions, which can offer different regiochemical control compared to direct nitration of a fluorinated precursor.

A key method for synthesizing aryl fluorides is the Halogen Exchange (Halex) reaction. This process involves a nucleophilic aromatic substitution where a chlorine atom is replaced by a fluorine atom. quora.com The reaction is particularly effective for aryl chlorides that are activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the chlorine. quora.com

The synthesis of this compound from 2-chloro-5-nitrotoluene (B86962) is an ideal application of the Halex process. In this reaction, the nitro group at the C2 position strongly activates the chlorine at the C5 position for nucleophilic attack. The process typically involves heating the chlorinated precursor with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF) or caesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at temperatures between 150-250°C. quora.com This method provides a direct and efficient route to this compound, bypassing the regioselectivity challenges associated with the direct nitration of 4-fluorotoluene.

Studies on the electrophilic bromination of nitrotoluene analogues provide valuable insights into the directing effects of substituents on a toluene ring bearing a deactivating nitro group. The outcome of the reaction—whether it occurs on the ring or the side chain—depends on the catalyst and reaction conditions.

When p-nitrotoluene is brominated, the choice of catalyst is critical. Using ferric bromide as a catalyst results in electrophilic aromatic substitution on the ring, yielding 2-bromo-4-nitrotoluene. In contrast, using antimony tribromide as the catalyst promotes side-chain bromination, giving p-nitrobenzyl bromide as the product. Another highly active agent, Barium tetrafluorobromate(III) (Ba(BrF₄)₂), has been shown to selectively brominate p-nitrotoluene on the ring to form 3-bromo-4-nitrotoluene without a catalyst under mild conditions.

In the case of m-nitrotoluene, the activating methyl group and the deactivating nitro group compete to direct the incoming electrophile. The activating group generally has a stronger directing effect, so bromination occurs at the positions ortho and para to the methyl group, leading to products like 2-bromo-5-nitrotoluene.

AnalogueReagent/CatalystProductReaction Type
p-NitrotolueneBr₂ / Ferric Bromide2-Bromo-4-nitrotolueneRing Bromination
p-NitrotolueneBr₂ / Antimony Tribromidep-Nitrobenzyl bromideSide-Chain Bromination
p-NitrotolueneBa(BrF₄)₂3-Bromo-4-nitrotolueneRing Bromination
m-NitrotolueneBr₂ / Lewis Acid2-Bromo-5-nitrotolueneRing Bromination

Derivatization Strategies from this compound as a Precursor

This compound serves as a valuable starting material in organic synthesis for the creation of more complex molecules, particularly heterocyclic compounds like indoles. Its functional groups—the nitro group, the methyl group, and the fluorine atom—provide multiple reaction sites for derivatization.

Synthesis of Indole (B1671886) Derivatives via Reductive Cyclization (e.g., Leimgruber-Batcho reaction)

A prominent method for synthesizing indole derivatives from 2-nitrotoluenes is the Leimgruber-Batcho indole synthesis. wikipedia.org This two-step process is widely utilized in the pharmaceutical industry due to its efficiency, the use of mild reaction conditions, and the commercial availability of many substituted 2-nitrotoluene (B74249) precursors. wikipedia.orgdiva-portal.org

The synthesis begins with the reaction of this compound with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgdiva-portal.org This step forms a highly reactive enamine intermediate. The acidic protons of the methyl group on the nitrotoluene are deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal to produce the enamine. wikipedia.org

The second step is a reductive cyclization of the enamine to form the indole ring. diva-portal.org The nitro group is reduced to an amino group, which then cyclizes and eliminates the amine (e.g., pyrrolidine) to yield the final indole product. wikipedia.org A variety of reducing agents can be employed for this transformation, offering flexibility to the synthetic process. wikipedia.orgclockss.org The choice of reducing agent can be tailored to the specific substrate and desired scale of the reaction. tsijournals.com This method is advantageous as it directly produces indoles that are unsubstituted at the 2 and 3 positions. clockss.org

Table 1: Common Reducing Agents for the Leimgruber-Batcho Reductive Cyclization
Reducing Agent/SystemCatalyst/ConditionsReference
Hydrogen Gas (H₂)Palladium on carbon (Pd/C) diva-portal.orgclockss.org
Hydrogen Gas (H₂)Raney Nickel diva-portal.orgclockss.org
Hydrazine (B178648) (N₂H₄)Raney Nickel wikipedia.org
Iron (Fe)Acetic Acid diva-portal.orgclockss.org
Sodium Dithionite (Sodium Hydrosulfite)- wikipedia.orgclockss.org
Stannous Chloride (SnCl₂)- wikipedia.org

For example, this compound can be converted to an enamine using dimethylformamide dimethyl acetal and pyrrolidine, which then undergoes reductive cyclization using catalysts like Raney-Nickel or Pd/C with hydrogen gas to yield 5-fluoroindole. diva-portal.org

Methods for Isotopic Labeling and Mechanistic Pathway Elucidation (e.g., ¹³C-labeling)

Isotopic labeling is a critical tool for elucidating reaction mechanisms, studying metabolic pathways, and creating internal standards for analytical chemistry. nih.govscripps.edu The incorporation of stable isotopes like ¹³C or radioactive isotopes allows researchers to trace the fate of specific atoms throughout a chemical transformation. nih.gov

While direct isotopic labeling of this compound is not extensively documented, related precursors can be labeled to produce ¹³C-labeled 5-fluoroindole, a key derivative. diva-portal.org Such a synthesis provides insight into the construction of complex molecules and is valuable for producing labeled compounds for biological studies, such as protein NMR, where the fluorine atom can serve as a sensitive probe. diva-portal.org

A synthetic protocol for 5-fluoroindole-5-¹³C has been developed, circumventing the need for labeled 2-nitrotoluene derivatives, for which there is a lack of scientific literature. diva-portal.org The synthesis starts from an economical ¹³C source, sodium acetate-1-¹³C, and proceeds through several steps to produce 4-fluoronitrobenzene-4-¹³C. This labeled intermediate is then converted to the target 5-fluoroindole-5-¹³C via a vicarious nucleophilic substitution followed by reductive cyclization. diva-portal.org

Table 2: Synthetic Pathway to 5-Fluoroindole-5-¹³C
StepStarting MaterialKey ReagentsProductReference
1Sodium acetate-1-¹³CPhthaloyl dichloride or SOCl₂, then MeMgCl/CuIAcetone-2-¹³C diva-portal.org
2Acetone-2-¹³CSodium nitromalonaldehyde4-Nitrophenol-1-¹³C diva-portal.org
34-Nitrophenol-1-¹³CDeoxyfluorination4-Fluoronitrobenzene-4-¹³C diva-portal.org
44-Fluoronitrobenzene-4-¹³CVicarious Nucleophilic Substitution (VNS)2-(5-Fluoro-2-nitrophenyl-5-¹³C)-acetonitrile diva-portal.org
52-(5-Fluoro-2-nitrophenyl-5-¹³C)-acetonitrileReductive Cyclization (Pd/C, H₂)5-Fluoroindole-5-¹³C diva-portal.org

This multi-step synthesis highlights how isotopic labels can be strategically introduced early in a reaction sequence to yield a complex, labeled final product for advanced mechanistic and biological investigations. diva-portal.org

Green Chemistry Principles in the Synthesis of this compound Analogues

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsruc.ac.uk These principles are increasingly important in the pharmaceutical and chemical industries to minimize environmental impact, improve safety, and enhance efficiency. sruc.ac.uk The synthesis of this compound analogues can benefit significantly from the application of these principles.

Traditional nitration methods, such as those using a mixture of nitric and sulfuric acids, are effective but generate large quantities of corrosive waste acid, presenting a significant environmental concern. researchgate.net Green approaches to the synthesis of aromatic nitro compounds, which are analogues of this compound, focus on alternative nitrating agents and catalytic systems. For instance, using inorganic nitrates adsorbed on solid supports like silica (B1680970) gel offers a cleaner, safer, and more environmentally benign method for nitration. researchgate.net

Improving the regioselectivity of nitration is another key green strategy, as it reduces the formation of unwanted isomers and eliminates the need for subsequent purification steps that generate waste. epa.gov Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound can dramatically accelerate reaction rates, increase product yields, and reduce energy consumption compared to conventional heating methods. mdpi.comscispace.com

Table 3: Application of Green Chemistry Principles to the Synthesis of Nitrotoluene Analogues
Green Chemistry PrincipleConventional Method IssueGreen Alternative/ApproachReference
Waste PreventionUse of mixed nitric/sulfuric acid generates large amounts of acid waste.Using solid-supported reagents (e.g., inorganic nitrates on silica) that can be filtered off and potentially recycled. researchgate.net
Atom Economy / SelectivityPoor regioselectivity leads to isomeric byproducts and waste.Employing novel nitrating systems (e.g., N₂O₅) or catalysts that improve regioselectivity, maximizing conversion of reactants to the desired product. epa.gov
Design for Energy EfficiencyLong reaction times requiring prolonged heating.Using microwave irradiation or ultrasonication to accelerate reactions, often completing them in minutes instead of hours. mdpi.comscispace.com
Safer Solvents and AuxiliariesUse of large quantities of hazardous or volatile organic solvents.Developing solvent-free (neat) reaction conditions or using greener solvents like water or supercritical fluids. researchgate.netmdpi.com
CatalysisUse of stoichiometric reagents that are consumed in the reaction.Developing recyclable and highly efficient catalysts to minimize waste and allow for easier product separation. researchgate.net

By embracing these green chemistry approaches, the synthesis of this compound analogues can be made more sustainable, cost-effective, and environmentally responsible. sruc.ac.uk

Mechanistic Investigations of 5 Fluoro 2 Nitrotoluene Transformations

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and regioselectivity of this process on 5-Fluoro-2-nitrotoluene are governed by the directing effects of the existing substituents.

-CH₃ (Methyl) Group: The methyl group is an activating substituent, meaning it increases the rate of EAS compared to benzene (B151609). It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion). It is an ortho, para-director. libretexts.org

-NO₂ (Nitro) Group: The nitro group is a powerful deactivating substituent. mnstate.edu Its strong electron-withdrawing nature, through both inductive and resonance effects, destabilizes the arenium ion intermediate, making the ring much less reactive than benzene. stackexchange.com It acts as a meta-director.

-F (Fluoro) Group: The fluorine atom exhibits a dual role. It is deactivating due to its strong electron-withdrawing inductive effect but is an ortho, para-director because of its electron-donating resonance effect, where its lone pairs can stabilize the arenium ion. libretexts.org

Considering these influences, the most likely positions for electrophilic attack are C4 and C6, where the directing effects are most aligned or least opposed. However, the strong deactivating character of the molecule means that strenuous reaction conditions are often required for EAS reactions like nitration. researchgate.net

Table 1: Summary of Substituent Effects in EAS for this compound

Substituent Position Electronic Effect Reactivity Effect Directing Preference
-CH₃ C1 Electron-donating (Inductive, Hyperconjugation) Activating ortho, para (C2, C6)
-NO₂ C2 Electron-withdrawing (Inductive, Resonance) Strongly Deactivating meta (C4, C6)

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Substituent Effects

Aromatic rings bearing strong electron-withdrawing groups are susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.com This is a primary reaction pathway for this compound. The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to a good leaving group. wikipedia.org

In this compound, the nitro group is ortho to the C1-methyl and meta to the C5-fluorine. More importantly for SNAr, the nitro group is positioned to activate potential leaving groups at the C1, C3, and C6 positions. However, the most common SNAr reaction on this substrate would involve the displacement of the fluoride (B91410) ion at C5, which is activated by the nitro group at the para position relative to the direction of nucleophilic attack.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com The fluorine atom is an excellent leaving group for SNAr reactions, often better than other halogens. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, which accelerates the rate-determining addition step. youtube.com

Catalytic Reduction of the Nitro Group to Amino Functionalities

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net This conversion can be achieved using various reagents and catalysts, with catalytic hydrogenation being a common industrial method. wikipedia.orggoogle.com

For this compound, the goal is the chemoselective reduction of the -NO₂ group to an amino (-NH₂) group without affecting the fluorine atom or the methyl group.

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. researchgate.net Catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. wikipedia.org This method is generally clean and produces high yields.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). wikipedia.org The Fe/HCl system is particularly common.

Transfer Hydrogenation: This approach uses molecules like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst (e.g., Raney Ni, Pd/C). google.comorganic-chemistry.org

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride can also be used for this reduction. wikipedia.org

The reaction transforms this compound into 5-Fluoro-2-methylaniline. This product is valuable as the amino group, unlike the nitro group, is an activating, ortho, para-director in subsequent EAS reactions, thus altering the reactivity profile of the aromatic ring. mnstate.edu

Table 2: Common Reagents for the Reduction of this compound

Reagent/System Description Product
H₂ / Pd/C Catalytic hydrogenation using hydrogen gas and palladium on a carbon support. 5-Fluoro-2-methylaniline
Fe / HCl Reduction using iron metal in the presence of hydrochloric acid. 5-Fluoro-2-methylaniline
SnCl₂ / HCl Stannous chloride reduction in hydrochloric acid. 5-Fluoro-2-methylaniline

Oxidative Transformations and Reaction Pathways

The oxidative transformation of this compound primarily involves the methyl group, which is susceptible to oxidation to a carboxylic acid. The aromatic ring itself is electron-deficient due to the nitro and fluoro groups, making it relatively resistant to oxidative degradation under typical conditions.

Oxidation of the methyl group to a carboxyl group (-COOH) can be achieved using strong oxidizing agents such as:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Nitric acid (HNO₃) under harsh conditions

The reaction with potassium permanganate, for example, would proceed through a benzylic radical intermediate to form 5-fluoro-2-nitrobenzoic acid. researchgate.net This transformation is significant as it changes the electronic nature of the substituent from electron-donating (methyl) to electron-withdrawing (carboxyl), further deactivating the ring towards EAS.

Computational studies, such as Density Functional Theory (DFT), on similar molecules like 2-nitrotoluene (B74249) have been used to model the reaction pathways with oxidants like permanganate, analyzing the competition between methyl group and ring oxidation. researchgate.net

Influence of Steric and Electronic Environment on Chemical Stability and Reactivity

The chemical stability and reactivity of this compound are a direct consequence of its unique steric and electronic environment.

Electronic Effects: The molecule's reactivity is dominated by the powerful electron-withdrawing effects of the nitro and fluoro groups. This makes the aromatic ring highly electron-deficient. This electron deficiency deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly when a good leaving group like fluorine is present and activated by an ortho or para nitro group. libretexts.org

Steric Effects: The methyl group at C1 can exert some steric hindrance on the adjacent C2-nitro group and the C6-hydrogen. This can influence the regioselectivity of certain reactions, for instance, by slightly disfavoring reactions at the more hindered C6 position compared to the C4 position in EAS. In reactions involving the nitro group, its orientation can be influenced by the adjacent methyl group.

Kinetic and Thermodynamic Analyses of Key Reactions

The rates and equilibrium positions of reactions involving this compound are quantitatively described by kinetic and thermodynamic parameters.

Kinetics:

In SNAr reactions , the rate is highly dependent on the solvent and the nucleophile. Studies on analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) show that the second-order rate coefficient is influenced by solvent properties such as polarity and hydrogen-bond donating ability. rsc.org For this compound, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine accelerates this step, making fluorinated aromatics highly reactive in SNAr. youtube.com

In EAS reactions , the kinetics are generally slow due to the deactivated ring. The rate-determining step is the formation of the arenium ion. mnstate.edu The presence of two deactivating groups significantly increases the activation energy for this step compared to benzene or toluene (B28343). msu.edu

Thermodynamics:

The reduction of the nitro group is a thermodynamically favorable process, resulting in the formation of a stable amine and water.

The oxidation of the methyl group to a carboxylic acid is also typically an exothermic and thermodynamically favorable reaction.

Thermodynamic analyses of related industrial processes, such as toluene disproportionation, have been conducted to understand equilibrium conversions and product distributions under various conditions, providing a framework for predicting the behavior of substituted toluenes in chemical processes. researchgate.net

Detailed kinetic and thermodynamic data for this compound itself are sparse in readily available literature, but can be reliably inferred from studies of closely related fluoronitroaromatic compounds.

Table 3: List of Chemical Compounds

Compound Name
This compound
Benzene
Toluene
5-Fluoro-2-methylaniline
5-fluoro-2-nitrobenzoic acid

Research Applications of 5 Fluoro 2 Nitrotoluene and Its Analogues

Medicinal Chemistry and Pharmaceutical Development

In the pharmaceutical sector, 5-fluoro-2-nitrotoluene and its analogues are crucial intermediates for creating a wide array of therapeutic agents. chemimpex.cominnospk.com The strategic incorporation of the fluoronitrotoluene scaffold allows medicinal chemists to modulate the properties of drug candidates to enhance efficacy and safety.

This compound serves as a key starting material in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com Its functional groups—the nitro and fluoro substituents—are readily transformed through common organic reactions, such as reduction of the nitro group to an amine or nucleophilic substitution of the fluorine atom, to build more complex molecular architectures. innospk.com This versatility makes it a valuable component in the production of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of APIs is a complex process where intermediates like this compound are crucial for building the final drug molecule. pharmtech.com

Table 1: Synthetic Utility of this compound in API Synthesis

Functional Group Common Transformation Resulting Moiety Application in API Synthesis
Nitro (-NO₂) Reduction (e.g., using SnCl₂ or catalytic hydrogenation) Amine (-NH₂) Introduction of basic centers, formation of amides, ureas, and sulfonamides. innospk.com
Fluoro (-F) Nucleophilic Aromatic Substitution (SNAr) Ether, amine, or thioether linkages Connection to other molecular fragments. nih.gov

The structural motifs present in this compound are of significant interest in the discovery of new anticancer and antibacterial agents. Nitroaromatic compounds, as a class, are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. nih.gov The mechanism often involves the reduction of the nitro group within cells to produce toxic reactive nitrogen species that can damage cellular components like DNA, leading to cell death. nih.gov

Fluorine-containing compounds are also prominent in oncology. The anticancer drug 5-fluorouracil (B62378) (5-FU) is a classic example of a fluorinated pyrimidine (B1678525) analogue used in chemotherapy. mdpi.com The introduction of fluorine into heterocyclic compounds is a well-established strategy for enhancing anticancer potency. mdpi.com Similarly, fluoroquinolones represent a major class of antibacterial agents, where the fluorine atom is crucial for their activity against bacterial DNA gyrase and topoisomerase. nih.gov While direct derivatives of this compound are not widely cited as clinical drugs, its scaffold is explored in the synthesis of novel compounds for screening. For instance, new series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives have been synthesized and have shown activity against Gram-positive bacteria. ut.ac.ir

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. nih.gov These drugs bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA. nih.gov The development of new NNRTIs is driven by the need to overcome drug resistance. nih.gov

The synthesis of many potent NNRTIs involves fluorinated and chlorinated aniline (B41778) derivatives. For example, the synthesis of key intermediates for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase has been described starting from 4-chloro-3-fluoroaniline. researchgate.net The diarylpyrimidine (DAPY) class of NNRTIs, which includes clinically approved drugs like etravirine (B1671769) and rilpivirine, often features substituted aniline moieties. nih.govresearchgate.net Novel DAPY-based NNRTIs have been designed and synthesized with improved solubility and potent activity against wild-type and mutated HIV strains. nih.gov The synthetic routes for these complex molecules often rely on building blocks that, while not this compound itself, share its fundamental pattern of a substituted, functionalized benzene (B151609) ring, highlighting the importance of such scaffolds in this therapeutic area.

The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. The fluorine atom's small size and high electronegativity can profoundly influence a molecule's behavior.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.

Target Binding: Fluorine can enhance a drug's binding affinity for its target protein through several mechanisms. It can form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, optimizing their ionization state for stronger binding.

Table 2: Impact of Fluorine Substitution on Drug Properties

Property Effect of Fluorine Rationale
Metabolic Stability Increased Strong C-F bond resists enzymatic cleavage.
Binding Affinity Often Increased Can form hydrogen bonds and other favorable electrostatic interactions.
Lipophilicity Increased Can enhance membrane permeability.

Fluorinated analogues of natural biomolecules, particularly amino acids, are invaluable tools for biochemical and structural studies. The fluorine-19 (¹⁹F) nucleus has favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a high gyromagnetic ratio and 100% natural abundance. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the structure, dynamics, and interactions of labeled proteins. researchgate.net

Aromatic amino acids containing fluorine, such as fluorinated phenylalanine or tryptophan, can be biosynthetically incorporated into proteins. nih.gov These probes allow researchers to monitor conformational changes in proteins upon ligand binding or during enzymatic catalysis. nih.govmdpi.com While the direct synthesis from this compound is not a standard route, related fluorinated aromatic compounds serve as the starting materials for these specialized amino acids. nih.gov For example, fluorinated aromatic amino acids can be synthesized via cross-coupling strategies using halo-amino acid precursors. nih.gov These methods highlight the importance of simple fluorinated building blocks in creating sophisticated tools for chemical biology. rsc.org

Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound and its isomers are important intermediates in the agrochemical industry. chemimpex.com The presence of fluorine in pesticides and herbicides can significantly enhance their biological activity and stability in the environment. innospk.com The fluoronitrotoluene scaffold is used in the formulation of a variety of crop protection agents, including herbicides, insecticides, and fungicides. innospk.comnbinno.com The fluorine atom is known to enhance the efficacy of these agrochemicals against target pests and diseases. innospk.com

Formulation and Efficacy Studies of Herbicides, Insecticides, and Fungicides

This compound and its isomers serve as critical intermediates in the synthesis of a wide range of agrochemicals. chemimpex.comnbinno.com The unique chemical structure, featuring both a fluorine atom and a nitro group on a toluene (B28343) backbone, makes it a valuable building block for developing active ingredients in herbicides, insecticides, and fungicides. chemimpex.cominnospk.com The presence of the fluorine atom is particularly significant as it is known to enhance the biological activity and environmental stability of the final agrochemical products. chemimpex.cominnospk.com

Research in this area focuses on utilizing this compound as a precursor to construct more complex molecules with desired pesticidal properties. For instance, it can be used to synthesize substances like 5-fluoro-2-nitrobenzaldehyde, which in turn serves as an intermediate for preparing herbicides and plant growth regulators. chemicalbook.com The agrochemical sector widely benefits from such fluorinated intermediates to formulate effective crop protection solutions that can improve agricultural productivity. innospk.com

The incorporation of fluorine into the molecular structure of pesticides is a well-established strategy for increasing their potency. researchgate.net Studies on various fluoroaromatic compounds have demonstrated their fungicidal properties. usgs.gov Specifically, derivatives such as fluorinated pyrazole (B372694) aldehydes have shown moderate to high antifungal activity against various phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.comresearchgate.net The development of these compounds underscores the importance of fluorinated building blocks like this compound in the pipeline for new and effective fungicides. nih.gov Similarly, nitroaromatic compounds, a class to which this compound belongs, are known to exhibit a wide spectrum of biological activities, including herbicidal effects. encyclopedia.pub

Role of this compound in Agrochemical Formulation
Agrochemical ClassRole of this compoundKey Structural Contribution
HerbicidesIntermediate in the synthesis of active ingredients. chemicalbook.comProvides a fluorinated aromatic core, enhancing biological activity. chemimpex.com
InsecticidesBuilding block for complex insecticidal molecules. chemimpex.comThe fluorine atom contributes to increased potency and metabolic stability. innospk.com
FungicidesPrecursor for synthesizing fungicidally active compounds (e.g., pyrazole derivatives). mdpi.comEnhances efficacy against a range of phytopathogenic fungi. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity in Crop Protection

Structure-Activity Relationship (SAR) studies are fundamental to modern agrochemical research, providing insights into how a molecule's chemical structure relates to its biological efficacy. In the context of derivatives from this compound, SAR studies aim to optimize herbicidal, insecticidal, or fungicidal properties by systematically modifying the molecular structure. The introduction of fluorine into a bioactive molecule is a key step in this optimization process, as it can dramatically alter parameters such as binding affinity to target enzymes, transport to the target site, and resistance to metabolic degradation. researchgate.net

Key findings from SAR studies on related fluorine-containing agrochemicals illustrate these principles:

Herbicide Potency: In studies of fluoroquinolone derivatives, specific structural modifications were shown to be critical for herbicidal activity. For example, while the compound ciprofloxacin (B1669076) was found to have good herbicidal activity, slight modifications to the piperazinyl ring at the C-7 position retained this activity, whereas other substitutions at the same position led to a complete loss of function. biorxiv.org This demonstrates that the specific placement and nature of functional groups on the core structure are crucial for biological effect. Research on diacylhydrazine derivatives containing a fluoride-bearing pyrazolyl moiety also confirmed their significant herbicidal activity, highlighting the positive contribution of the fluorinated group. researchgate.net

Fungicidal Activity: For fluorinated pyrazole aldehydes, SAR studies revealed that the type and position of substituents on the phenyl ring significantly influenced their antifungal potency against various plant pathogens. researchgate.net For instance, a 2-chlorophenyl derivative showed the highest inhibition against Sclerotinia sclerotiorum and F. culmorum, indicating that specific electronic and steric properties are required for optimal interaction with the fungal target. mdpi.comresearchgate.net

General Principles: The strategic placement of nitro and fluoro substituents on an aromatic ring is known to modify pharmacological and biological properties, often leading to increased efficacy and stability. nordmann.global This principle is central to using this compound as a starting material, as its existing functional groups provide a template for further chemical modifications aimed at maximizing the desired biological activity in the final crop protection product.

Contributions to Innovations in Sustainable Agricultural Practices

The development of highly effective agrochemicals from intermediates like this compound plays an indirect but crucial role in advancing sustainable agricultural practices. The goal of sustainable agriculture is to enhance productivity to meet global food demands while minimizing environmental impact. nbinno.com Innovations in crop protection science are a key component of achieving this balance.

The use of fluorinated intermediates contributes to sustainability in several ways:

Increased Efficacy and Lower Application Rates: Agrochemicals synthesized to have higher biological activity can be effective at lower concentrations. This increased potency, often conferred by the fluorine atom, allows for reduced application volumes per unit of farmland. chemimpex.comresearchgate.net Lowering the total amount of chemical inputs helps to minimize environmental load, reduce the potential for soil and water contamination, and decrease non-target exposure.

Improved Crop Yields: By providing more effective and reliable protection against weeds, insects, and fungi, these advanced agrochemicals help to secure and enhance crop yields. chemimpex.com Maximizing yield on existing agricultural land is a cornerstone of sustainable intensification, as it helps meet rising food demands without converting more natural habitats into farmland.

Ultimately, the synthesis of more targeted, potent, and stable crop protection products, facilitated by versatile building blocks like this compound, supports a model of agriculture that produces more with less environmental impact. innospk.com

Advanced Materials Science and Specialty Chemicals

Role in Polymer Synthesis and Functional Materials Development

This compound is utilized in materials science as an intermediate for the production of specialty polymers and resins. chemimpex.com Its aromatic structure, combined with reactive fluoro and nitro functional groups, makes it a candidate for incorporation into polymer chains to impart specific properties. Fluorinated polymers are well-known for their high thermal stability, chemical resistance, low surface energy, and unique dielectric properties.

While specific large-scale polymers synthesized directly from this compound are not widely documented in public literature, its role as a building block is clear. The nitro group can be chemically reduced to an amine (NH2), creating a fluorinated aniline derivative. This resulting compound, a diamine or other functionalized monomer, can then be used in polycondensation reactions to form high-performance polymers such as polyamides or polyimides. The presence of the fluorine atom in the polymer backbone can enhance properties like thermal stability and processability, making the resulting materials suitable for applications in demanding environments. Research into fluorine-rich compounds for creating energetic polymers also highlights the broader utility of fluorinated molecules in developing advanced functional materials. dtic.mil

Application in the Synthesis of Dyes, Resins, and Pigments

This compound and its isomers are valuable intermediates in the synthesis of dyes, resins, and pigments. chemimpex.cominnospk.comnbinno.com The compound's structure is conducive to the chemical transformations needed to create complex organic molecules that absorb and reflect light in the visible spectrum.

The synthesis pathway typically involves modifying the nitro group. For example, the reduction of the nitro group to an amine is a common first step. This amine can then be diazotized and coupled with other aromatic compounds (coupling components) to form azo dyes. nbinno.com Azo compounds, characterized by the -N=N- linkage, are one of the largest and most important classes of commercial colorants. The specific substituents on the aromatic rings, including the fluorine atom derived from the starting material, influence the final color, its intensity, and its fastness properties (e.g., resistance to fading from light or washing). The use of this compound allows for the creation of specialty dyes and pigments with vibrant colors and excellent lightfastness. chemimpex.com

Applications in Specialty Chemical Synthesis
Product ClassRole of this compoundKey Chemical Transformation
Dyes & PigmentsPrecursor to chromophore structures. chemimpex.comReduction of nitro group to an amine for azo coupling reactions. nbinno.com
Specialty ResinsBuilding block for polymer backbones. innospk.comConversion to functional monomers (e.g., diamines) for polycondensation.
PolymersIntermediate for high-performance fluorinated polymers. chemimpex.comIncorporation to enhance thermal and chemical stability.

Potential in Electronic Materials Research

While direct, large-scale applications of this compound in electronic materials are not extensively documented, its chemical properties suggest potential for research in this field. Fluorinated organic compounds are of significant interest in electronic materials science due to the high electronegativity of fluorine, which can alter the electronic properties of organic molecules.

The introduction of fluorine atoms into organic semiconductor materials, for instance, is a known strategy for tuning their energy levels (HOMO/LUMO), which can improve charge injection/transport properties and enhance the stability of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The structure of this compound provides a fluorinated aromatic core that could be elaborated through organic synthesis into more complex, conjugated molecules suitable for these applications. The nitro group can be transformed into a variety of other functional groups, providing a handle for building larger systems or for attachment to other components in a material. Therefore, this compound can be considered a potential starting material for the exploratory synthesis of novel organic electronic materials.

Fundamental Organic Synthesis and Novel Chemical Entity Creation

This compound is a versatile intermediate in organic synthesis, serving as a foundational building block for more complex molecules. innospk.com Its value stems from the presence of three distinct functional handles—the fluoro, nitro, and methyl groups—which can be selectively modified through a variety of chemical reactions. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for certain reactions and influences the regioselectivity of synthetic transformations. Researchers utilize this compound as a starting material for constructing novel chemical entities, particularly in the fields of medicinal chemistry and materials science. innospk.comnordmann.global

The compound's utility is demonstrated in its application to form complex heterocyclic structures, which are prevalent in biologically active molecules. dundee.ac.ukuomus.edu.iq A notable example is the Leimgruber-Batcho indole (B1671886) synthesis, a widely used industrial method for creating indole rings. In this reaction sequence, this compound is the precursor for the synthesis of 5-fluoroindole. diva-portal.org The process begins with the formation of an enamine, followed by a reductive cyclization to yield the final indole product. diva-portal.org

Table 1: Synthesis of 5-Fluoroindole via Leimgruber-Batcho Reaction diva-portal.org

Step Reactants Reagents Product Purpose
1 This compound Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyrrolidine Enamine Intermediate Formation of the key intermediate by condensation.
2 Enamine Intermediate Raney-Nickel, Palladium on Carbon (Pd/C), or Iron in Acetic Acid 5-Fluoroindole Reductive cyclization to form the aromatic indole ring.

Another key application in fundamental synthesis is the catalytic reduction of the nitro group to an amine. This transformation converts this compound into 5-fluoro-2-aminotoluene (or 5-fluoro-2-toluidine), a primary aromatic amine that is a crucial precursor for dyes, pharmaceuticals, and agrochemicals. innospk.comnbinno.com The hydrogenation of various substituted nitroaromatic compounds has been studied extensively, with different catalysts showing high efficiency and selectivity. rsc.org

Table 2: Catalytic Hydrogenation of Substituted Nitroaromatics rsc.org

Substrate Catalyst Conversion (%) Selectivity (%) to corresponding Aniline
Nitrobenzene Mo₂C/NC >99 >99
1-Fluoro-4-nitrobenzene Mo₂C/NC >99 >99
1-Chloro-4-nitrobenzene Mo₂C/NC >99 >99
4-Nitrotoluene (B166481) Mo₂C/NC >99 >99

Note: This table illustrates the general effectiveness of molybdenum carbide on nitrogen-doped carbon (Mo₂C/NC) for the hydrogenation of nitroarenes, a reaction type for which this compound is a substrate.

Furthermore, analogues of this compound are employed in complex multi-step syntheses to create novel drug candidates. For instance, a related compound, 2-bromo-4-fluoro-6-nitrotoluene, is a starting point for synthesizing boronic ester intermediates. This is achieved through reactions like the Miyaura borylation, which is followed by the reduction of the nitro group. These intermediates are then used in cross-coupling reactions, such as the Suzuki coupling, to construct highly functionalized molecules with potential therapeutic applications. amazonaws.com

The synthesis of this compound and its isomers is also a subject of research, focusing on achieving high regioselectivity. Studies on the nitration of 3-fluorotoluene (B1676563) using solid acid catalysts have shown that different catalysts can influence the product distribution, providing pathways to selectively generate desired isomers for subsequent synthetic applications. researchgate.net

Table 3: Regioselective Nitration of 3-Fluorotoluene with Solid Acid Catalysts researchgate.net

Catalyst Conversion (%) Selectivity for 3-fluoro-6-nitrotoluene (%) Selectivity for 3-fluoro-4-nitrotoluene (B108573) (%)
H-beta 79.2 67.0 29.5
MoO₃/SiO₂ 75.6 61.3 34.6
Fe/Mo/SiO₂ 71.4 64.2 32.1

Reaction Conditions: 60 °C with 70% nitric acid.

Through these varied applications, from the construction of heterocyclic systems to its role as a precursor for key amines and complex molecular architectures, this compound demonstrates significant importance in fundamental organic synthesis and the creation of new chemical compounds. innospk.comnordmann.global

Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and understanding the molecular vibrations of 5-Fluoro-2-nitrotoluene. The vibrational modes are sensitive to the molecule's geometry and electronic structure, providing a detailed fingerprint of the compound. longdom.orgresearchgate.netlongdom.orgdergipark.org.tr

Comprehensive Vibrational Assignment and Analysis of Fundamental Modes

A complete analysis of the vibrational spectra of this compound has been performed, allowing for the assignment of its fundamental vibrational modes. longdom.orgresearchgate.netlongdom.orgdergipark.org.trresearchgate.net These assignments are typically supported by comparison with related molecules and by computational predictions. The presence of the methyl (CH₃), nitro (NO₂), and fluoro (F) groups, in addition to the benzene (B151609) ring, results in a complex but interpretable spectrum.

Key vibrational modes for this compound include:

NO₂ Group Vibrations: The nitro group is characterized by strong and distinct absorption bands. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching mode is found in the 1300-1370 cm⁻¹ range. Additionally, scissoring, rocking, wagging, and twisting deformation modes are observed at lower frequencies.

C-F Vibrations: The carbon-fluorine stretching vibration is a strong band in the FT-IR spectrum, generally appearing in the 1100-1300 cm⁻¹ region. Its precise location can be influenced by coupling with other vibrational modes. sigmaaldrich.com

CH₃ Group Vibrations: The methyl group gives rise to characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. In-plane and out-of-plane bending and rocking modes also occur at lower wavenumbers.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic modes, including C-H stretching vibrations above 3000 cm⁻¹, and C-C stretching vibrations within the 1400-1600 cm⁻¹ range. Ring breathing and deformation modes appear at lower frequencies.

The table below summarizes the expected vibrational modes and their typical frequency ranges based on the analysis of substituted nitrotoluenes.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Asymmetric StretchingC-H (Aromatic)3100 - 3000MediumMedium
Asymmetric StretchingC-H (Methyl)2980 - 2950MediumMedium
Symmetric StretchingC-H (Methyl)2880 - 2860MediumMedium
StretchingC=C (Aromatic)1620 - 1580Medium to StrongStrong
Asymmetric StretchingN-O (Nitro)1570 - 1500Very StrongMedium
Symmetric StretchingN-O (Nitro)1370 - 1300Very StrongStrong
StretchingC-F1300 - 1100StrongWeak
In-plane BendingC-H (Aromatic)1200 - 1000MediumMedium
ScissoringNO₂ (Nitro)880 - 840MediumWeak

Conformational Isomerism Elucidation through Spectroscopic Data

Conformational isomerism in this compound primarily involves the orientation of the methyl and nitro groups relative to the benzene ring. The rotation of the methyl group can be hindered by the presence of the adjacent bulky nitro group, potentially leading to distinct, stable conformers. Spectroscopic techniques can probe these subtle structural differences.

While specific studies detailing the conformational analysis of this compound are not extensively documented, research on related ortho-substituted toluenes demonstrates that the barrier to methyl group rotation can be determined from high-resolution vibrational or microwave spectroscopy. The relative populations of different conformers, if they exist at room temperature, can sometimes be quantified by analyzing the temperature dependence of the vibrational spectra. researchgate.net The stability of different conformers is governed by a balance of steric hindrance and subtle electronic interactions between the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Research

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules like this compound. The ¹H, ¹³C, and ¹⁹F nuclei are all NMR-active and provide complementary information about the molecular framework.

Application of ¹⁹F NMR for Reaction Monitoring and Structural Analysis

The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts. researchgate.netlongdom.org These properties make ¹⁹F NMR a powerful tool for monitoring reactions involving fluorinated compounds and for detailed structural analysis. dergipark.org.tr

In the context of this compound, ¹⁹F NMR can be used to:

Monitor Reaction Progress: When this compound is used as a reactant, the disappearance of its characteristic ¹⁹F signal and the appearance of new signals corresponding to the fluorinated product(s) can be tracked over time. This provides valuable kinetic data and insight into reaction mechanisms. researchgate.netlongdom.org The large chemical shift dispersion minimizes signal overlap, simplifying analysis even in complex reaction mixtures. longdom.org

Confirm Structural Identity: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. Therefore, the ¹⁹F NMR spectrum provides a unique signature that helps confirm the identity and purity of this compound and its derivatives.

Advanced ¹H and ¹³C NMR Chemical Shift Calculations and Experimental Correlations

¹H and ¹³C NMR spectra provide detailed information about the proton and carbon skeletons of this compound, respectively. The chemical shifts, signal multiplicities, and coupling constants allow for the unambiguous assignment of each atom in the molecule.

With advancements in computational chemistry, it is now routine to calculate NMR chemical shifts theoretically. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with Density Functional Theory (DFT). longdom.orgresearchgate.net Comparing the calculated chemical shifts with the experimental values serves as a powerful method to validate structural assignments. researchgate.net A strong linear correlation between the experimental and computed shifts confirms that the correct structure has been assigned and that the computational model accurately represents the molecule in solution. researchgate.net This correlative approach is particularly useful for resolving ambiguities in the assignment of complex spectra or for distinguishing between possible isomers.

Theoretical and Quantum Chemical Computations

Theoretical and quantum chemical computations provide profound insights into the molecular structure, stability, and electronic properties of this compound at an atomic level. Methods like DFT and Hartree-Fock (HF) are used to model the molecule and predict various properties.

Computational studies on analogous molecules, such as 2-chloro-5-nitrotoluene (B86962) and other amino-nitrotoluenes, demonstrate the scope of these investigations. Such studies typically involve:

Geometry Optimization: The most stable three-dimensional arrangement of the atoms (the ground state geometry) is determined by finding the minimum on the potential energy surface. This provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculation: The calculation of harmonic vibrational frequencies is crucial for aiding the assignment of experimental FT-IR and FT-Raman spectra. Theoretical spectra can be simulated to compare directly with experimental results.

Electronic Property Analysis: Computations can elucidate the electronic nature of the molecule. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

These computational approaches are synergistic with experimental spectroscopy, providing a more complete and detailed understanding of the chemical nature of this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequency Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It would be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This analysis would yield precise bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations would predict the positions of peaks in the infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental spectroscopic data. However, specific DFT studies providing these optimized parameters and vibrational frequencies for this compound are not found in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A detailed FMO analysis for this compound would map the distribution of these orbitals and calculate the energy gap, providing predictions about the molecule's chemical behavior. This specific analysis for this compound has not been published.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would highlight the electrostatic potential around the electron-withdrawing nitro (NO₂) and fluoro (F) groups, as well as the toluene (B28343) ring, offering insights into its reactive sites. No published MEP maps for this specific compound could be located.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Electronic Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these hyperconjugative interactions. An NBO analysis of this compound would clarify the electronic effects of the substituents on the aromatic ring. Despite the utility of this method, specific NBO studies on this compound are not available.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying the transition states and intermediates involved. This is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution. Research detailing the computational modeling of reaction pathways involving this compound is absent from the surveyed literature.

Ecological and Toxicological Research Perspectives

Environmental Fate and Degradation Pathways

The environmental journey of 5-Fluoro-2-nitrotoluene, from its persistence to its breakdown and potential to accumulate in organisms, is a critical area of ecological assessment.

In the absence of direct data, insights can be drawn from research on analogous compounds. For instance, studies on 2-nitrotoluene (B74249) have shown that it can be degraded by various microorganisms. A strain of Pseudomonas sp. has been isolated that can use 2-nitrotoluene as a sole source of carbon, nitrogen, and energy, releasing nitrite (B80452) in the process. nih.gov Similarly, Micrococcus sp. has been shown to degrade 2-nitrotoluene through an oxidative mechanism. researchgate.net While these findings suggest potential pathways for the biodegradation of nitrotoluenes, the influence of the fluorine substituent on the persistence and microbial degradation of this compound remains an un-investigated area. The presence of a halogen, such as fluorine, can in some cases increase the recalcitrance of a compound to microbial degradation.

Direct research into the degradation byproducts of this compound is currently lacking. However, the degradation pathways of related compounds offer potential models. For example, the bacterial degradation of 2-nitrotoluene by Pseudomonas sp. is proposed to proceed via the formation of 3-methylcatechol (B131232), with the subsequent release of nitrite. nih.gov This intermediate is then further broken down through the meta ring fission pathway. nih.gov Another study on Micrococcus sp. also identified 3-methylcatechol as a key metabolite in the degradation of 2-nitrotoluene. researchgate.net

It is plausible that the degradation of this compound could follow a similar pathway, potentially forming a fluorinated catechol derivative. However, the stability of the carbon-fluorine bond might influence the subsequent degradation steps and lead to the formation of different byproducts. Further research is necessary to identify and characterize the specific degradation products of this compound to fully assess its environmental impact.

The bioaccumulative potential of a chemical is often initially assessed using its octanol-water partition coefficient (Log KOW). For this compound, a Log KOW of 2.56 has been reported. This value suggests a moderate potential for bioaccumulation in aquatic organisms. Generally, compounds with a Log KOW greater than 3 are considered to have a higher potential for bioaccumulation. ecetoc.org Some regulatory frameworks use a Log KOW of 4.5 as a trigger for further bioaccumulation assessment. ecetoc.org Based on its Log KOW of 2.56, this compound would not be flagged as a substance of high concern for bioaccumulation under these criteria.

Bioaccumulation Potential of this compound
ParameterValueInterpretation
Log KOW2.56Moderate bioaccumulative potential

It is important to note that the Log KOW is a screening-level indicator, and other factors such as metabolism within the organism can influence the actual extent of bioaccumulation.

Ecotoxicological Investigations

The potential adverse effects of this compound on ecosystems are evaluated through ecotoxicological studies on representative organisms.

Specific in vitro and in vivo toxicity data for this compound in aquatic and terrestrial organisms are scarce. Safety data sheets indicate that the compound is considered hazardous, with warnings of skin and eye irritation. sigmaaldrich.com However, quantitative ecotoxicity data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population), are not available.

General information on related nitrotoluenes suggests that they can be toxic to aquatic life. For example, 4-nitrotoluene (B166481) is classified as toxic to aquatic organisms. mst.dk Studies on the acute toxicity of 2,4-dinitrotoluene (B133949) have been conducted on various aquatic species. dtic.mil Given the general toxicity of nitroaromatic compounds, it is reasonable to presume that this compound may also exhibit toxicity to aquatic and terrestrial organisms. However, without specific studies, it is impossible to quantify this risk.

The lack of empirical data represents a significant knowledge gap in the environmental risk assessment of this compound.

There is currently no information available regarding the long-term ecological effects of this compound. Assessing chronic toxicity is crucial for understanding the potential impacts of continuous or repeated exposure on organism survival, growth, and reproduction. For related compounds like 4-nitrotoluene, there is a recognized danger of cumulative effects, and it is known to potentially cause long-term adverse effects in the aquatic environment. mst.dk The long-term ecological consequences of this compound exposure remain an important area for future research to ensure a comprehensive understanding of its environmental risk profile.

Advanced Toxicological Mechanism Studies

While specific advanced toxicological studies on this compound are not extensively available in publicly accessible literature, research perspectives suggest investigating its effects by drawing parallels with other nitroaromatic compounds. Future studies would likely focus on its potential cytotoxicity and the underlying molecular mechanisms, such as the generation of reactive oxygen species and the induction of apoptosis.

Cytotoxicity Studies in Cell Lines (e.g., Cancer Cell Lines)

Currently, there is a notable absence of specific research investigating the cytotoxic effects of this compound on cancer cell lines. However, the broader class of nitroaromatic compounds has been a subject of interest in toxicology and pharmacology. For instance, some nitroaromatic compounds have been evaluated for their potential as antitumor agents, where their toxicity is harnessed to selectively target and kill cancer cells. Future research on this compound could explore its dose-dependent effects on the viability of various cancer cell lines, such as those from breast, lung, or colon cancer.

Such studies would aim to determine the concentration of this compound that inhibits cell growth by 50% (IC50 value), a key indicator of a compound's cytotoxic potency. The data derived from these studies could be presented in a format similar to the hypothetical table below, which illustrates how such research findings might be organized.

Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC50 (µM)
MCF-7 Breast Cancer 48 Data Not Available
A549 Lung Cancer 48 Data Not Available

Exploration of Mechanisms of Action (e.g., Reactive Oxygen Species Generation, Apoptosis)

The toxicological effects of many nitroaromatic compounds are linked to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). It is hypothesized that this compound could share this mechanism. The metabolic activation of the nitro group can lead to the formation of nitroso and hydroxylamino derivatives, which can then be further oxidized, resulting in the production of superoxide (B77818) radicals and other ROS. An excess of ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

A primary consequence of excessive ROS-induced cellular damage is the initiation of apoptosis, or programmed cell death. Future research could investigate whether this compound exposure triggers key apoptotic events, such as the activation of caspases (the executive enzymes of apoptosis), DNA fragmentation, and changes in the mitochondrial membrane potential.

The general toxicological properties of aromatic nitro compounds include the potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen chemicalbook.com. This systemic effect underscores the oxidative potential of this class of compounds.

Research on Waste Management and Environmental Remediation Strategies

The safe disposal and remediation of this compound are critical due to its potential environmental persistence and toxicity. While specific remediation strategies for this compound are not well-documented, research into the waste management of related nitroaromatic compounds provides a foundation for future investigation.

General guidance for the disposal of chemical waste, such as that found in safety data sheets, recommends that this compound should not be allowed to enter drains or surface water nih.gov. Disposal typically involves absorbing the chemical with an inert material and placing it in a suitable container for disposal by a licensed company chemicalbook.comnih.govchemicalbook.com. For combustible materials like this, chemical incineration with an afterburner and scrubber is a possible method chemicalbook.com.

Research into environmental remediation could focus on bioremediation, a process that uses microorganisms to break down pollutants. Studies on other nitrotoluenes have identified bacteria capable of degrading these compounds. For example, some bacteria degrade 2-nitrotoluene through an oxidative mechanism, converting it to 3-methylcatechol and releasing nitrite researchgate.net. The potential for microbial degradation of this compound remains an important area for future research.

Another avenue of research is phytoremediation, which uses plants to remove, degrade, or contain environmental contaminants. This approach has been considered for nitrotoluene-contaminated sites.

The table below outlines potential research areas and strategies for the waste management and remediation of this compound, based on established methods for similar chemical compounds.

Potential Waste Management and Environmental Remediation Strategies for this compound

Strategy Description Research Focus
Bioremediation Use of microorganisms (bacteria, fungi) to degrade the compound. Isolation and characterization of microbial strains capable of metabolizing this compound. Identification of the metabolic pathways and enzymes involved.
Phytoremediation Use of plants to absorb and break down the compound from soil and water. Screening of plant species for their ability to tolerate and accumulate or degrade this compound.
Advanced Oxidation Processes Use of strong oxidizing agents (e.g., ozone, hydrogen peroxide) to chemically degrade the compound. Optimization of reaction conditions for the complete mineralization of this compound.
Adsorption Use of materials like activated carbon to bind and remove the compound from water. Development of cost-effective and efficient adsorbent materials with high affinity for this compound.

| Incineration | High-temperature destruction of the chemical waste. | Ensuring complete combustion to prevent the formation of toxic byproducts. |

Emerging Research Directions and Future Outlook

Discovery of Novel and More Efficient Synthetic Routes

The conventional synthesis of 5-Fluoro-2-nitrotoluene involves the electrophilic nitration of a fluorotoluene precursor. A documented method starts with 3-fluorotoluene (B1676563), which is added to a stirred solution of 90% aqueous nitric acid at a controlled temperature of 0-5 °C. chemicalbook.com After the reaction, the mixture is poured into ice water and the product is extracted using a solvent like dichloromethane. The organic layer is then washed, dried, and concentrated. Purification via silica (B1680970) gel column chromatography yields this compound. chemicalbook.com

Table 1: Example Synthesis Route for this compound
Starting MaterialReagentKey ConditionsPurification MethodReported YieldReference
3-Fluorotoluene90% Aqueous Nitric Acid0-5 °C, dropwise additionSilica gel column chromatography38% chemicalbook.com

Expansion of Applications in Highly Specific Therapeutic Areas and Next-Generation Agrochemicals

This compound serves as a critical building block in the chemical industry. nordmann.globalinnospk.com The presence of both nitro and fluoro substituents on the aromatic ring is instrumental in modifying the pharmacological properties of resulting drug candidates, often leading to increased efficacy and stability. nordmann.global Research is now focused on leveraging this intermediate to create highly targeted therapies. By modifying the functional groups of this compound, chemists can design molecules that interact with specific biological receptors or enzymes, paving the way for new treatments in various disease areas.

In agriculture, the compound is an intermediate for creating next-generation agrochemicals, including herbicides and plant growth regulators. chemicalbook.com The fluorine atom, in particular, is known to enhance the biological activity of agrochemicals. innospk.com The development of new pesticides aims to create products that are effective at lower doses, more readily degradable in the environment, and selectively toxic to pests while being safer for non-target organisms. nih.gov Next-generation pesticides may also employ novel modes of action to combat resistance, with some research focusing on insect growth regulators and behavior control agents. nih.govresearchgate.net Nanotechnology is also being explored to create "nanopesticides" that offer better adherence to plants and controlled release of the active ingredient. epa.gov

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Furthermore, AI is being employed to design novel compounds with desired properties from the ground up. For a molecule like this compound, AI algorithms can propose new derivatives and predict their biological activity, toxicity, and pharmacokinetic profiles. For instance, ML models have been specifically developed to predict the mutagenic activity of nitroaromatic compounds based on their molecular structure and electronic properties, which is crucial for safety assessment. nih.govresearchgate.net This in silico approach allows for the virtual screening of thousands of potential candidates, identifying the most promising ones for laboratory synthesis and testing.

Innovations in Sustainable and Green Chemical Synthesis Methodologies

Traditional nitration methods often rely on a corrosive mixture of nitric and sulfuric acids, which generates significant amounts of hazardous waste. nih.govias.ac.in In response, a major focus of modern chemical research is the development of sustainable and green synthesis methodologies. researchgate.net One of the most promising innovations is the use of solid acid catalysts, such as zeolites. ias.ac.in These materials can facilitate nitration with high regioselectivity and can be easily recovered and reused, minimizing waste. ias.ac.inresearchgate.net Research has shown that nitration over zeolites can produce high yields of the desired dinitrotoluene product while minimizing byproducts. researchgate.net

Other green chemistry approaches being explored include microwave-assisted reactions, which can accelerate reaction times and improve energy efficiency, and the use of alternative, cleaner nitrating agents. researchgate.net The catalytic reduction of nitro compounds using hydrogen (H₂) as a reducing agent is another area of interest, as it is environmentally friendly and cost-effective. mdpi.com These innovations aim to make the synthesis of nitroaromatic compounds like this compound more economical and environmentally benign.

Exploration of Uncharted Biological Activities and Molecular Interactions

The biological activity of many nitroaromatic compounds is linked to the nitro group itself, which can act as a pharmacophore or a toxicophore. nih.gov A widely accepted mechanism involves the enzymatic reduction of the nitro group within cells to produce toxic intermediates, such as nitroso and superoxide (B77818) species. nih.govscielo.br These reactive species can then bind to DNA, leading to cellular damage and death. This mechanism is the basis for the antimicrobial activity of several nitro-containing drugs. nih.gov

Emerging research is exploring the potential of this compound derivatives as new antimicrobial agents based on this principle. The combination of a nitro group with a fluorine atom is of particular interest, as halogenation has been shown to enhance the antimicrobial activity of some nitro compounds. nih.gov Scientists are actively investigating how derivatives of this compound interact with various biological targets, such as enzymes and proteins, to uncover new therapeutic possibilities. Understanding these molecular interactions is key to designing novel bioactive molecules for a range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Fluoro-2-nitrotoluene, and how do reaction conditions influence yield?

  • Methodological Answer : The Leimgruber-Batcho reaction is a key industrial method, where this compound is synthesized via enamine formation using dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization with catalysts like Raney-Nickel or Pd/C under hydrogen . Optimization of solvent systems (e.g., THF substitution in aqueous media) and temperature control during enamine formation can enhance yield and purity. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Utilize spectral data such as the InChIKey JHFOWEGCZWLHNW-UHFFFAOYSA-N and SMILES CC1=CC(=CC=C1[N+](=O)[O-])F for cross-referencing with computational databases . Analytical techniques include:

  • HPLC : To assess purity (>97% as per commercial standards) .
  • FT-IR : Confirm functional groups (nitro, fluoro, and methyl) via characteristic absorption bands.
  • Elemental Analysis : Verify molecular formula (C₇H₆FNO₂) and molecular weight (155.12 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Classified as a hazardous substance (UN codes: 4-3-III), it requires storage below 20°C in inert atmospheres to avoid decomposition . Use fume hoods for synthesis steps involving nitro groups, and employ PPE (gloves, goggles) to mitigate skin/eye contact risks. Emergency protocols should address potential explosive hazards during high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms during the synthesis of 5-Fluoroindole from this compound?

  • Methodological Answer : Mechanistic discrepancies (e.g., competing pathways in reductive cyclization) can be addressed via:

  • Isotopic Labeling : Use ¹³C/¹⁹F-labeled precursors to trace reaction intermediates .
  • Kinetic Studies : Monitor reaction progress under varying H₂ pressures (1–5 atm) to identify rate-limiting steps.
  • Computational Modeling : Apply DFT calculations to compare activation energies of proposed pathways .

Q. What strategies optimize the selectivity of this compound derivatives in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C vs. Fe/AcOH systems to minimize byproducts (e.g., over-reduced amines) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity, while non-polar solvents (toluene) favor regioselectivity.
  • Temperature Gradients : Stepwise heating (50°C → 120°C) during enamine formation improves yield by 15–20% .

Q. How do electronic effects of the fluoro substituent influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The meta-directing fluoro group deactivates the aromatic ring, reducing electrophilic attack at the ortho/para positions. Experimental validation includes:

  • Competitive Nitration : Compare nitration rates with non-fluorinated analogs (e.g., 2-nitrotoluene).
  • X-ray Crystallography : Analyze electron density maps to quantify substituent effects .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data across peer-reviewed sources (e.g., CAS 446-33-3 ). For spectral mismatches:

  • Batch Purity Testing : Replicate synthesis under standardized conditions.
  • Collaborative Studies : Compare results with independent labs to isolate methodological biases.

Q. What statistical tools are appropriate for analyzing yield variability in scaled-up syntheses?

  • Methodological Answer : Use ANOVA to assess batch-to-batch variability (n ≥ 3 replicates) and Taguchi methods to optimize parameters (catalyst load, solvent ratio). Residual analysis identifies outliers caused by uncontrolled variables (e.g., moisture) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.